9-(4-ethoxyphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring . Purines are key components of biological molecules like DNA and RNA where they form hydrogen bonds with their complementary pyrimidines .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a purine core with various substitutions at different positions . The “9-(4-ethoxyphenyl)” suggests a phenyl ring with an ethoxy group at the 4th position is attached at the 9th position of the purine core. The “7-hydroxy” indicates a hydroxyl group at the 7th position, and “1,3-dimethyl” suggests methyl groups at the 1st and 3rd positions .Chemical Reactions Analysis
As a purine derivative, this compound might participate in similar chemical reactions as other purines. This could include reactions with strong acids or bases, nucleophilic substitution reactions, or redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituent groups. For instance, the presence of an ethoxy group might increase its solubility in organic solvents .Scientific Research Applications
Affinity and Binding Modes at Adenosine Receptors
A study on pyrimido- and tetrahydropyrazino[2,1-f]purinediones, closely related structures, evaluated their affinities for adenosine receptors (ARs). The research found specific derivatives to be potent A1 AR antagonists, showing selectivity over other AR subtypes. Through structure-activity relationships and docking experiments, insights into the binding modes of these compounds were gained. This understanding could inform the design of new therapeutics targeting adenosine receptors, implicating potential applications in treating conditions modulated by these receptors, such as inflammatory diseases, cardiovascular diseases, and neurological disorders (E. Szymańska et al., 2016).
Anti-Inflammatory Activity
Another segment of research focused on substituted analogues of pyrimidopurinediones, demonstrating significant anti-inflammatory activity in a rat model. This study highlights the potential of such compounds in developing new anti-inflammatory agents, which could be beneficial for treating various chronic inflammatory conditions without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (J. Kaminski et al., 1989).
Intermolecular Interactions and Material Design
Research into the intermolecular interactions present in similar purine derivatives has revealed an anisotropic distribution of interaction energies. This study suggests potential applications in the design of new materials, given the significant contributions from electrostatic and dispersion energy components. Such insights could be instrumental in developing advanced materials with specific electronic or photonic properties (R. Shukla et al., 2020).
Synthesis of New Ring Systems
The synthesis of new ring systems incorporating the purine structure, such as thiadiazepino-[3,2-f]-purine, has been explored. These studies provide a foundation for the development of novel compounds with potential therapeutic applications. By understanding the chemical and biological properties of these newly synthesized molecules, researchers can identify promising candidates for further development into drugs with specific actions, such as anticancer, antiviral, or neuroprotective agents (D. Hesek & A. Rybár, 1994).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-7-hydroxy-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-4-27-13-7-5-11(6-8-13)22-9-12(24)10-23-14-15(19-17(22)23)20(2)18(26)21(3)16(14)25/h5-8,12,24H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMCBMHHVIOCHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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